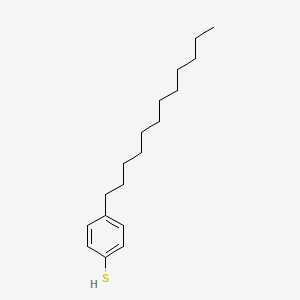

4-Dodecylbenzenethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H30S |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

4-dodecylbenzenethiol |

InChI |

InChI=1S/C18H30S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3 |

InChI Key |

KYGRYOUHOAXZCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S |

Synonyms |

4-dodecylbenzenethiol p-dodecylbenzenethiol |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dodecylbenzenethiol and Its Derivatives

Established Reaction Pathways for Aryl Thiol Synthesis

The formation of the thiol group on an aromatic ring can be achieved through several well-established chemical transformations. These methods generally involve either the introduction of a sulfur-containing functional group that is subsequently converted to a thiol, or the direct formation of the carbon-sulfur bond.

Nucleophilic Substitution Approaches to Thiol Formation

Nucleophilic aromatic substitution (SNAr) represents a common strategy for the synthesis of aryl thiols. researchgate.netacsgcipr.orgnih.gov This reaction involves the displacement of a leaving group on an aromatic ring by a sulfur nucleophile. For the synthesis of 4-dodecylbenzenethiol, this would typically involve a 4-dodecyl-substituted aromatic ring bearing a suitable leaving group, such as a halide.

The general mechanism proceeds via the attack of a thiolate anion (RS⁻) or a thiol (RSH) on an activated aryl halide. acsgcipr.org The aromatic ring must be activated by the presence of electron-withdrawing groups to facilitate the nucleophilic attack. acsgcipr.org While the dodecyl group is electron-donating, SNAr reactions can still be driven to completion under appropriate conditions, often requiring a strong base and polar aprotic solvents. acsgcipr.org

Common sulfur nucleophiles include sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), and thiourea (B124793) followed by hydrolysis. The choice of solvent is crucial, with dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) being frequently employed. acsgcipr.org

| Reactants | Conditions | Product | Reference |

| Activated Aryl Halide, Thiol | Base (e.g., K₂CO₃), Solvent (e.g., DMAc) | Aryl Thioether | nih.gov |

| Nitroaryl Halide, Thiol | Poly(ethylene glycol) | Amine-substituted Aryl Sulfide | researchgate.net |

| Aryl Fluoride, Disulfide | 18-crown-6-ether | Aryl Thioether | researchgate.net |

Reduction Strategies for Thiol Precursors

A widely used and industrially significant method for the preparation of aryl thiols is the reduction of aryl sulfonyl chlorides. google.comcore.ac.ukgoogle.com This approach is advantageous as aryl sulfonyl chlorides are often readily accessible through the sulfonation of the corresponding aromatic compound followed by chlorination. For this compound, the synthesis would commence with the sulfonation of dodecylbenzene.

Several reducing agents can be employed for this transformation. Historically, methods using zinc dust in the presence of an acid like sulfuric or acetic acid were common, but these generate significant amounts of metal salt waste. core.ac.ukgoogle.com More contemporary and environmentally benign methods involve catalytic hydrogenation.

Catalytic hydrogenation using hydrogen gas under pressure in the presence of a noble metal catalyst, such as palladium or platinum, is an effective method. google.comgoogle.com The reaction is typically carried out in a solvent and may require the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. google.com Another approach involves the use of triphenylphosphine (B44618) in toluene (B28343), which provides an efficient and convenient route to aryl thiols from their sulfonyl chlorides. organic-chemistry.orgresearchgate.net

| Precursor | Reducing Agent/Catalyst | Conditions | Product | Reference |

| Aryl Sulfonyl Chloride | H₂, Palladium catalyst, Base | Solvent, 20-110 °C | Aryl Thiol | google.comgoogle.com |

| Aryl Sulfonyl Chloride | Zinc, Acid (e.g., H₂SO₄) | - | Aryl Thiol | core.ac.ukgoogle.com |

| Aryl Sulfonyl Chloride | Triphenylphosphine | Toluene | Aryl Thiol | organic-chemistry.orgresearchgate.net |

Radical Addition Techniques for Thiol Introduction

Radical addition reactions, particularly the thiol-ene reaction, offer another pathway for the introduction of a thiol group, although this is more commonly applied to alkenes rather than directly to arenes. nih.govresearchgate.net However, radical-radical cross-coupling reactions can be used to form aryl sulfides from electron-rich arenes. beilstein-journals.org

In the context of synthesizing a precursor to this compound, a dodecyl-substituted alkene could undergo a radical addition with a thiolating agent. The resulting thioether could then potentially be cleaved to yield the desired thiol. The thiol-ene reaction is known for its high efficiency and proceeds via a radical chain mechanism, often initiated by light or a radical initiator. nih.govacs.org

More directly, visible light photoredox catalysis has been employed for the cross-coupling of electron-rich arenes with disulfides to form aryl sulfides. beilstein-journals.org This method avoids the need for pre-functionalized arenes and proceeds at room temperature. beilstein-journals.org The mechanism involves the formation of a radical cation of the arene, which then couples with a thiyl radical generated from the disulfide. beilstein-journals.org

Advanced Methodologies in this compound Production

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods for the production of thiols, including long-chain alkylated aryl thiols.

Catalyst-Assisted Synthetic Routes

Catalyst-assisted methodologies are at the forefront of modern organic synthesis, offering improved reaction rates, selectivity, and milder reaction conditions. For aryl thiol synthesis, various catalytic systems have been developed.

Nickel-catalyzed C-S cross-coupling reactions of thiols with aryl iodides provide an efficient route to aryl thioethers, which can be precursors to thiols. researchgate.net These reactions can be performed under ligand-free conditions. researchgate.net Furthermore, ultrasound-assisted synthesis has been shown to be effective in preparing highly active electrocatalysts, a technique that could potentially be adapted for the synthesis of organic compounds like this compound to enhance reaction rates and yields. nih.gov

Flow Chemistry and Continuous Processing in Thiol Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. rsc.orgscirp.orgoalib.com This technology has been successfully applied to the synthesis of various sulfur-containing compounds.

For instance, the protecting-group-free synthesis of thiol-functionalized polymers has been achieved using chemoselective catalysis in microflow systems. rsc.org The thiol-ene reaction, a key reaction for forming C-S bonds, has also been adapted to continuous flow conditions, often utilizing photochemical initiation. acs.orgrsc.org This approach allows for high conversion rates and productivity. rsc.org The synthesis of [F-18]FBAM, a thiol-reactive agent, has been demonstrated using a microfluidic synthesizer, highlighting the potential of flow chemistry for the precise and efficient synthesis of complex molecules containing thiol functionalities. scirp.orgoalib.com The adaptation of these flow methodologies to the synthesis of this compound could lead to more efficient and scalable production processes.

Elucidation of Reaction Mechanisms Involving 4 Dodecylbenzenethiol

Fundamental Organic Transformations of Thiol Groups

The thiol group (-SH) of 4-dodecylbenzenethiol is the primary site of its reactivity, undergoing several fundamental organic transformations. These reactions are crucial for the synthesis of various sulfur-containing compounds.

The oxidation of thiols, such as this compound, to disulfides is a common and significant reaction. libretexts.org This transformation involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in a disulfide and the loss of two hydrogen atoms. libretexts.org The oxidation can be achieved using a variety of oxidizing agents. organic-chemistry.org

The general mechanism for the oxidation of a thiol to a disulfide can proceed through different pathways, often involving radical or ionic intermediates. nih.gov

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) as an intermediate. The recombination of two thiyl radicals then leads to the formation of the disulfide (RSSR). nih.gov

Two-Electron Oxidation: This can occur via intermediates like a sulfenic acid (RSOH) or a sulfenyl halide (RSX). These intermediates then react with another thiol molecule to yield the disulfide. nih.gov

The choice of oxidizing agent and reaction conditions can influence the predominant pathway. For instance, aerobic oxidation can be promoted by photocatalysts, while other methods might use reagents like hydrogen peroxide or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalytic iodide ion or iodine | organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Catalyzed by dichlorodioxomolybdenum(VI) | organic-chemistry.org |

| Oxygen (O₂) | Photocatalyst (e.g., riboflavin-derived organocatalyst) | organic-chemistry.org |

| 1-Chlorobenzotriazole (BtCl) | Forms a sulfenyl benzotriazole (B28993) intermediate | organic-chemistry.org |

The sulfur atom in the thiol group of this compound is nucleophilic due to its lone pairs of electrons. rammohancollege.ac.in This allows it to participate in nucleophilic substitution reactions, where it attacks an electrophilic carbon atom, displacing a leaving group. rammohancollege.ac.in The reactivity of the thiol is enhanced upon deprotonation to the thiolate anion (RS⁻), which is a much stronger nucleophile.

Nucleophilic substitution reactions involving thiols can proceed through several mechanisms, primarily S-N-2 and S-N-Ar pathways.

S-N-2 Mechanism: In this concerted mechanism, the nucleophilic thiol or thiolate attacks the electrophilic carbon, and the leaving group departs simultaneously. rammohancollege.ac.in The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. rammohancollege.ac.inmasterorganicchemistry.com Steric hindrance at the reaction center can significantly affect the rate of S-N-2 reactions. rammohancollege.ac.in

S-N-Ar (Nucleophilic Aromatic Substitution) Mechanism: When the electrophilic carbon is part of an aromatic ring bearing electron-withdrawing groups, a two-step addition-elimination mechanism (S-N-Ar) can occur. pressbooks.pubwikipedia.org The nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The leaving group is then eliminated in the second step to restore aromaticity. pressbooks.pubwikipedia.org The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing the intermediate and facilitating the reaction. pressbooks.pub

The thiol group of this compound can also undergo addition reactions, most notably the thiol-ene reaction. wikipedia.org This reaction involves the addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). wikipedia.org

The thiol-ene reaction can proceed via two primary mechanisms:

Radical Addition: This is a free-radical chain reaction that can be initiated by light, heat, or a radical initiator. wikipedia.orgwikipedia.org The process involves the following steps:

Initiation: A thiyl radical (RS•) is generated from the thiol.

Propagation: The thiyl radical adds to the alkene, typically in an anti-Markovnikov fashion, to form a carbon-centered radical. wikipedia.orgmasterorganicchemistry.comlibretexts.org This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain. wikipedia.orgwikipedia.org

Michael Addition: When the alkene is part of a Michael acceptor system (an α,β-unsaturated carbonyl compound), the reaction can proceed via a conjugate or Michael addition. frontiersin.org In this case, the nucleophilic thiol or thiolate attacks the β-carbon of the unsaturated system.

The thiol-ene reaction is considered a "click" chemistry reaction due to its high efficiency, high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgmdpi.com

Nucleophilic Reactivity and Substitution Mechanisms

Mechanistic Insights into Carbon-Sulfur Bond Formation and Cleavage

The formation of the carbon-sulfur (C-S) bond in this compound and its subsequent cleavage in reactions are fundamental processes in organosulfur chemistry. lnu.edu.cnnih.gov

Carbon-Sulfur Bond Formation: The synthesis of aryl thiols like this compound often involves the formation of a C-S bond through coupling reactions. organic-chemistry.org One common method is the reaction of an aryl halide with a sulfur source, often catalyzed by a transition metal like copper. organic-chemistry.org For instance, aryl iodides can react with sulfur powder in the presence of a copper catalyst to form the corresponding thiophenol after a reduction step. organic-chemistry.org Another approach involves the reaction of an aryl halide with a thiol or thiolate, which can be mediated by transition metal catalysts or proceed through visible-light-driven photoredox catalysis. nih.govnih.govbeilstein-journals.org In some cases, a sulfenyl bromide intermediate can be generated, which then initiates the C-S bond formation. lnu.edu.cn In biological systems, radical-mediated C-S bond formation is observed, for example, in the biosynthesis of biotin, which involves a radical S-adenosyl-L-methionine (SAM) enzyme. nih.gov

Carbon-Sulfur Bond Cleavage: The cleavage of the C-S bond in molecules like this compound is less common than S-H bond cleavage but can occur under specific conditions. For example, reductive elimination from metal thiolato complexes can lead to C-S bond formation and, in the reverse reaction, C-S bond cleavage. rsc.org Studies on palladium(II) thiolato complexes have shown that the rate of C-S reductive elimination depends on the hybridization of the carbon atom, with sp2-hybridized carbons (like in an aryl group) reacting faster than sp- or sp3-hybridized carbons. uni-muenster.de Oxidative addition of a C-S bond to a metal center is another pathway for its cleavage. uni-muenster.de

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them, offering deeper mechanistic insights. nih.govmt.com

The rate of a chemical reaction is described by a rate law, which is an equation that relates the reaction rate to the concentrations of the reactants. libretexts.orglibguides.com The general form of a rate law is:

Rate = k[A]^m[B]^n...

where:

[A], [B], etc., are the molar concentrations of the reactants.

k is the rate constant, which is temperature-dependent. libretexts.org

m and n are the reaction orders with respect to each reactant, and they must be determined experimentally. libretexts.orglibguides.com

For reactions involving this compound, the rate law can be determined by systematically varying the concentration of the thiol and any other reactants while measuring the initial reaction rate. libretexts.orglibguides.com

Example of Determining a Rate Law:

Consider the S-N-2 reaction of 4-dodecylbenzenethiolate with an alkyl halide (R-X). The rate law is expected to be:

Rate = k[4-dodecylbenzenethiolate][R-X]

In contrast, for a reaction following an S-N-1 mechanism, which involves the formation of a carbocation in the rate-determining step, the rate law would only depend on the concentration of the substrate. jimcontent.com

Rate = k[Substrate]

For more complex reactions, such as the formation of self-assembled monolayers (SAMs) of thiols on surfaces, the kinetics can be more intricate, involving steps like surface adsorption and two-dimensional organization. rsc.orgnih.govresearchgate.net The rate of SAM formation can be influenced by factors such as the thiol concentration in the solution. rsc.orgnih.gov

Table 2: General Rate Law Characteristics for Different Reaction Mechanisms

| Reaction Mechanism | General Rate Law | Dependence on Thiol Concentration | Overall Order | Reference |

|---|---|---|---|---|

| S-N-2 | Rate = k[Substrate][Thiolate] | First Order | Second | rammohancollege.ac.in |

| S-N-1 | Rate = k[Substrate] | Zero Order | First | jimcontent.com |

| Radical Thiol-Ene Addition | Complex, depends on initiation, propagation, and termination steps | Varies | Varies | wikipedia.org |

| C-S Reductive Elimination from a Gold(III) Complex | Rate = k[Gold Complex][Thiol] | First Order | Second | rsc.org |

: Activation Parameters and Transition State Analysis

The elucidation of a reaction mechanism involves a detailed, step-by-step examination of the pathway from reactants to products, including the identification of intermediates and transition states. fiveable.me Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes. fiveable.me For reactions involving this compound, this analysis often focuses on the energetic requirements and the fleeting structures that exist at the peak of the reaction energy profile, known as transition states. mit.eduims.ac.jp

Activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the resulting Gibbs free energy of activation (ΔG‡), provide quantitative insight into the transition state. csbsju.edu These parameters are derived from studying the temperature dependence of the reaction rate constant (k) using the Eyring equation. The activation energy (Ea) is determined from the Arrhenius equation, which describes how the rate constant changes with temperature. doubtnut.com

A key reaction class for thiols is the thiol-disulfide interchange, a type of nucleophilic substitution (SN2) reaction. harvard.edufossee.in In this reaction, a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond (R'-S-S-R'). The general mechanism involves the formation of a trigonal bipyramidal transition state at the central sulfur atom. harvard.edu While specific studies detailing the activation parameters for this compound in such reactions are not prevalent in publicly accessible literature, data from analogous simple thiols can provide representative insights. harvard.edu

For instance, studies on the reduction of disulfides like Ellman's reagent by various thiols have established that the process is an uncomplicated SN2 reaction. harvard.edu The activation parameters for these reactions are consistent with a transition state where the negative charge is localized on the sulfur atoms. harvard.edu The solvent environment can play a significant role; for example, solvation effects in polar protic solvents can stabilize the nucleophile, potentially increasing the activation energy compared to the gas phase. fossee.in

Computational chemistry serves as a powerful tool for modeling these processes. fiveable.meorientjchem.org Quantum mechanical calculations can map the potential energy surface of a reaction, helping to identify the structure and energy of the transition state. nih.govnih.govufl.edu For complex reactions, these computational approaches are often the only way to gain a detailed understanding of the transition state, which is too transient to be observed experimentally. mit.eduims.ac.jp

Table 1: Representative Activation Parameters for Thiol-Disulfide Interchange Reactions

This table presents activation parameters for the reduction of the disulfide 5,5'-dithiobis(2-nitrobenzoic acid) (ESSE) by various thiols. This data is illustrative of the typical energetic profiles for this class of reaction.

| Thiol | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 30°C) |

| 2-Mercaptoethanol | 12.0 | -13.6 | 16.1 |

| 1,3-Dithiopropan-2-ol | 12.0 | -13.0 | 15.9 |

| Dithiothreitol | 12.3 | -9.0 | 15.0 |

| Data sourced from a study on thiolate-disulfide interchange reactions in aqueous solution and is intended to be representative. harvard.edu |

Stereochemical Considerations in this compound Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental aspect of organic chemistry that profoundly influences a molecule's properties and reactivity. google.comwikipedia.org The principles of stereochemistry are critical when a reaction can produce different stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. numberanalytics.com

This compound itself is an achiral molecule as it does not possess a stereocenter (a carbon atom attached to four different groups) and has a plane of symmetry. youtube.com Therefore, stereochemical considerations are not intrinsic to the molecule itself but become highly relevant when it is used as a reactant or reagent in reactions that involve chiral molecules or lead to the formation of chiral products. numberanalytics.com

A significant area where this compound encounters stereochemistry is in the synthesis of thioglycosides. researchgate.netencyclopedia.pub Glycosides are chiral molecules due to the numerous stereocenters in the sugar moiety. In glycosylation reactions, controlling the stereochemistry at the anomeric carbon (the carbon atom bonded to two oxygen atoms) is a primary challenge. The use of this compound as a nucleophile to create a thioglycosidic bond requires careful control of reaction conditions and the use of appropriate catalysts or activating agents to achieve the desired stereoselectivity (the preferential formation of one stereoisomer over another). researchgate.net The outcome (whether an α- or β-thioglycoside is formed) is determined by the reaction mechanism, which can be influenced by factors such as the nature of the protecting groups on the sugar, the solvent, and the temperature. numberanalytics.com

The stereochemical outcome of a reaction is dictated by the relative energies of the transition states leading to the different stereoisomeric products. numberanalytics.com Steric hindrance and electronic effects in the transition state play a crucial role in determining which pathway is favored. numberanalytics.com For example, in the synthesis of thioglycosides, the approach of the this compound nucleophile to the anomeric center can be directed by neighboring groups on the sugar ring, a phenomenon known as neighboring group participation, which can lead to high stereoselectivity. researchgate.net

While detailed stereochemical studies focusing specifically on reactions of this compound are not widely reported, the general principles of asymmetric synthesis and stereoselective reactions apply. researchgate.net The design of reactions involving this thiol to produce enantiomerically pure products, particularly in pharmaceutical or materials science applications, would necessitate a thorough understanding and control of the factors governing the stereochemical pathway. researchgate.net

Advanced Materials Science Applications of 4 Dodecylbenzenethiol

Self-Assembled Monolayers (SAMs) on Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. mdpi.com They represent a cornerstone of nanotechnology, offering a versatile platform for tailoring the properties of surfaces. mdpi.commpg.de Among the various molecules used to form SAMs, thiols on noble metal substrates, particularly gold, have been extensively studied due to the strong and stable sulfur-metal bond. mdpi.comdiva-portal.org 4-Dodecylbenzenethiol, with its aromatic ring and long alkyl chain, is a molecule of significant interest for creating robust and functional SAMs.

Thermodynamics and Kinetics of this compound Adsorption on Metal Surfaces (e.g., Gold, Silver)

The formation of this compound SAMs on metal surfaces is a thermodynamically driven process. The adsorption process is governed by the change in Gibbs free energy (ΔG), which must be negative for spontaneous monolayer formation. wikipedia.org This process involves several key energetic contributions:

Headgroup-Substrate Interaction: The primary driving force for the self-assembly of thiols on gold and silver is the strong, covalent-like bond formed between the sulfur headgroup and the metal surface. diva-portal.org For alkanethiols on gold, this interaction energy is estimated to be around 160-190 kJ/mol. diva-portal.org This strong interaction leads to the immobilization of the molecules on the surface. diva-portal.org

Solvent Effects: The adsorption process is typically carried out from a solution, and the choice of solvent can influence the thermodynamics and kinetics. The displacement of solvent molecules from the substrate surface and the solvation of the thiol molecules are important thermodynamic considerations.

The kinetics of SAM formation describes the rate at which the monolayer assembles. This process can be broadly divided into two stages: an initial rapid adsorption phase followed by a slower reorganization phase.

Initial Adsorption: In the initial phase, which occurs on a timescale of minutes to hours, the thiol molecules from the solution rapidly adsorb onto the metal surface until a nearly complete monolayer is formed.

Reorganization: Following the initial adsorption, a slower process of molecular rearrangement takes place over several hours. During this phase, the molecules adjust their positions and orientations to maximize intermolecular interactions and minimize defects, leading to a more ordered and densely packed film. sigmaaldrich.com

The kinetics of adsorption can be studied using various techniques, and the data is often fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the adsorption mechanism. researchgate.netajol.info The pseudo-second-order model often provides a good fit for chemisorption processes, which is consistent with the strong thiol-metal bond. researchgate.netajol.info

Structural Organization and Packing Density of Monolayer Films

The structural organization of this compound SAMs on metal surfaces is characterized by a high degree of order. The molecules typically adopt a tilted arrangement with respect to the surface normal to optimize the van der Waals interactions between the alkyl chains. The presence of the benzene (B151609) ring introduces additional π-π stacking interactions between adjacent aromatic moieties, further influencing the packing structure.

The packing density of the monolayer is a critical parameter that affects its properties. For alkanethiols on gold, the molecules form a dense, well-ordered layer. The packing density and orientational order of dodecanethiolate SAMs on gold are found to be very similar to those of dodecaneselenolate SAMs. nih.gov However, on silver, dodecanethiolate forms a more densely packed and well-ordered monolayer compared to its selenolate counterpart, which exhibits a lower packing density and a larger molecular inclination. nih.gov

The structure of these monolayers can be characterized by a variety of surface-sensitive techniques, including:

Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer structure with atomic or molecular resolution.

X-ray Photoelectron Spectroscopy (XPS): Gives information about the chemical composition and bonding of the molecules on the surface.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Can determine the orientation of the molecules within the monolayer. diva-portal.org

| Parameter | Description | Typical Values/Observations |

| Molecular Tilt Angle | The angle the long axis of the molecule makes with the surface normal. | Varies depending on the substrate and headgroup. |

| Packing Density | The number of molecules per unit area of the surface. | High for well-ordered SAMs on gold. nih.gov |

| Lattice Structure | The two-dimensional arrangement of the molecules on the surface. | Often a hexagonal or pseudo-hexagonal lattice. |

Control of Surface Properties via this compound SAMs

The ability to control surface properties is a key application of SAMs. nih.gov By forming a this compound monolayer, the underlying metal substrate's properties are masked, and the surface properties are dictated by the exposed dodecyl groups and benzene rings. This allows for precise tuning of:

Wettability: The long hydrocarbon dodecyl chain makes the surface hydrophobic, significantly increasing the water contact angle compared to the bare metal surface. This can be tailored by introducing different functional groups to the tail end of the molecule.

Adhesion: The non-polar nature of the monolayer reduces adhesion of many materials, which can be useful for creating non-stick surfaces. Conversely, functional groups can be introduced to promote specific adhesion.

Friction: The well-ordered, smooth surface of the SAM can lead to a reduction in the coefficient of friction.

Corrosion Resistance: The dense, passivating layer of the SAM can protect the underlying metal from corrosion by acting as a barrier to corrosive agents. mdpi.com

The control over these properties is crucial for applications in microelectronics, biocompatible materials, and sensors. mdpi.comnih.gov

Multilayer Architectures and Interfacial Engineering with this compound

While SAMs are by definition monolayers, it is possible to build up multilayer structures using a layer-by-layer assembly approach. This allows for the creation of more complex, three-dimensional architectures with tailored functionalities. For example, a second layer of molecules can be attached to the exposed tail groups of the initial this compound SAM, provided the tail groups are functionalized to allow for such a reaction.

Interfacial engineering with this compound involves using the SAM to control the interface between the metal substrate and another material, such as a polymer, a liquid crystal, or a biological molecule. The SAM can act as a molecularly defined spacer, an adhesion promoter, or a barrier layer, precisely controlling the interactions at the interface.

Stability and Durability of this compound-Based SAMs under Environmental Stressors

The stability and durability of SAMs are critical for their practical application. The strong gold-thiol bond provides a high degree of thermal and chemical stability to this compound SAMs. diva-portal.org However, they can be susceptible to degradation under certain environmental stressors:

Oxidation: Exposure to oxidizing environments can lead to the oxidation of the sulfur headgroup, potentially weakening the bond to the metal surface and causing desorption of the molecules.

UV Irradiation: Prolonged exposure to ultraviolet light can cause photochemical degradation of the organic molecules.

Extreme pH: Highly acidic or basic conditions can affect the stability of the SAM.

Contaminants: The presence of certain contaminants in the environment can lead to the displacement of the thiol molecules from the surface. sigmaaldrich.com

Despite these potential degradation pathways, this compound SAMs on gold are generally considered robust and can maintain their integrity under a wide range of conditions, making them suitable for many long-term applications.

Nanomaterials and Nanotechnology

Surface Functionalization of Nanoparticles with this compound

The surface functionalization of nanoparticles is crucial for their application in various fields, including nanomedicine, catalysis, and sensing, as it dictates their stability, biocompatibility, and interaction with the surrounding environment. frontiersin.orgnih.govrsc.org this compound is an ideal ligand for the surface modification of noble metal nanoparticles, particularly gold nanoparticles (AuNPs). diva-portal.org This is due to the strong and stable covalent bond that forms between the sulfur atom of the thiol group and the gold surface. diva-portal.org

The functionalization process typically involves exposing a solution of pre-synthesized nanoparticles to a solution of this compound. The thiol molecules self-assemble on the nanoparticle surface, forming a dense, protective monolayer. The dodecyl and benzene components of this compound provide a hydrophobic shell around the nanoparticle. This hydrophobic layer makes the nanoparticles dispersible in non-polar organic solvents and can prevent their aggregation in certain environments. diva-portal.org

The presence of the aromatic ring in this compound can also introduce specific interactions, such as π-π stacking, which can be exploited for the controlled assembly of nanoparticles or for sensing applications. The ability to tailor the surface chemistry of nanoparticles with ligands like this compound is essential for creating functional nanomaterials. For instance, polymer-coated AuNPs have been shown to interact with specific cell types, opening up possibilities for targeted drug delivery. nih.gov Layer-by-layer assembly of polymers on nanoparticles is another technique to enhance their targeting capabilities. nih.gov

Table 2: Common Ligands for Gold Nanoparticle Functionalization

| Ligand Type | Example | Binding Group | Key Properties Conferred |

| Thiols | This compound , Dodecanethiol | Thiol (-SH) | Strong covalent bond, stability in various solvents |

| Citrate | Trisodium citrate | Carboxylate (-COO⁻) | Electrostatic stabilization in water, easily displaceable |

| Amines | Aminopropyl-trimethoxysilane (APTMS) | Amine (-NH₂) | Positive surface charge, covalent attachment to surfaces |

| Phosphines | Bis(p-sulfonatophenyl)phenylphosphine | Phosphine (-P) | Stability in aqueous solutions |

| Polymers | Polyethylene (B3416737) glycol (PEG)-thiol | Thiol (-SH) | Biocompatibility, "stealth" properties, reduced protein adsorption |

This table summarizes various ligands used to functionalize gold nanoparticles and the properties they impart. lunanano.cadiva-portal.orgnih.gov

Role in Stabilizing Nanocrystals and Quantum Dots

The stability of nanocrystals and quantum dots (QDs) is a critical factor for their application in optoelectronics, bio-imaging, and sensing. aspbs.comnih.gov These nanomaterials are often synthesized in organic solvents and are capped with hydrophobic ligands to prevent aggregation and passivate surface defects. mdpi.com Thiols, including this compound, are effective stabilizing ligands for a variety of nanocrystals and QDs, such as those made from CdSe/ZnS. sigmaaldrich.com

The thiol group of this compound can coordinate to the surface atoms of the nanocrystal, providing a protective shell. The long, hydrophobic dodecyl chain and the benzene ring create a steric barrier that prevents the nanocrystals from coming into close contact and aggregating. This stabilization is crucial for maintaining the unique size-dependent optical and electronic properties of the quantum dots. mdpi.com

Furthermore, the ligand shell can passivate surface trap states, which are defects on the nanocrystal surface that can quench luminescence and reduce quantum yield. nih.gov By binding to the surface, this compound can eliminate these trap states, leading to brighter and more stable photoluminescence.

The nature of the stabilizing ligand also determines the solubility of the nanocrystals. Nanocrystals capped with the hydrophobic this compound are readily dispersible in non-polar solvents like toluene (B28343) and hexane. sigmaaldrich.com For applications in biological systems, these hydrophobic ligands can be exchanged with amphiphilic or hydrophilic ligands to render the nanocrystals water-soluble. mdpi.com The choice of stabilizing ligand is therefore a key parameter in tuning the properties of nanocrystals and quantum dots for specific applications, from oxygen sensors to biomedical imaging. rsc.org

Catalytic Applications and Ligand Design with 4 Dodecylbenzenethiol

4-Dodecylbenzenethiol as a Ligand in Metal-Catalyzed Reactions

The efficacy of a metal catalyst is intimately linked to the nature of the ligands surrounding the metal center. nih.gov Ligands influence the catalyst's solubility, stability, and reactivity, and can dictate the selectivity of a reaction. nih.gov this compound serves as a monodentate ligand, primarily interacting with metal ions through its thiol group.

Transition metals, characterized by their partially filled d orbitals, readily form coordination compounds with ligands. libretexts.orgcsic.es A ligand is a Lewis base that donates a pair of electrons to the central metal ion, which acts as a Lewis acid, forming a coordinate covalent bond. lumenlearning.comsavemyexams.com The sulfur atom in this compound, with its available lone pairs, functions as the donor atom.

In coordination chemistry, thiols (R-SH) and especially their deprotonated form, thiolates (R-S⁻), are classified as soft ligands. According to the Hard and Soft Acids and Bases (HSAB) principle, soft ligands like thiolates form strong coordinate bonds with soft metal ions. This includes many of the catalytically important late transition metals such as palladium (Pd), platinum (Pt), gold (Au), rhodium (Rh), and copper (Cu). sfu.ca

The coordination of this compound to a transition metal center can occur in several ways, but most commonly involves the formation of a metal-thiolate bond after deprotonation of the thiol proton. The resulting complex's geometry—be it linear, tetrahedral, square planar, or octahedral—depends on the metal's coordination number and electronic configuration. lumenlearning.comlibretexts.org For instance, a four-coordinate metal like Palladium(II) could form a square planar complex. lumenlearning.com

The structure of a ligand is a critical determinant of a catalyst's performance, affecting its activity, selectivity (chemo-, regio-, diastereo-, and enantio-selectivity), and lifetime. nih.gov The unique structure of this compound, featuring a thiol group, a benzene (B151609) ring, and a long C12 alkyl chain, imparts specific properties to the metal complexes it forms.

Electronic Effects : The thiol group is a strong σ-donor, which can increase the electron density at the metal center. This electronic modulation can influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. mdpi.com

Steric Effects : While the thiol group itself is not exceptionally bulky, the long dodecyl chain can exert significant steric influence. This can create a specific pocket around the metal's active site, potentially controlling which substrates can access the metal and influencing the regioselectivity or stereoselectivity of the reaction.

Solubility : The most prominent feature of the dodecyl group is the high lipophilicity it confers upon its metal complexes. This property is crucial for homogeneous catalysis in nonpolar organic solvents, ensuring the catalyst remains dissolved and active in the reaction medium. nih.gov

The following table summarizes the structural components of this compound and their potential impact on catalysis.

| Structural Component | Property | Influence on Catalysis |

| Thiol (-SH) Group | Soft Lewis Base | Forms strong bonds with catalytically active late transition metals (e.g., Pd, Au, Rh). Modulates the electronic properties of the metal center. |

| Benzene Ring | Aromatic, Rigid | Provides a stable, rigid scaffold connecting the thiol donor to the alkyl chain. Can participate in electronic delocalization. |

| Dodecyl (-C₁₂H₂₅) Chain | Long, Lipophilic, Flexible | Enhances solubility in nonpolar organic solvents, crucial for homogeneous catalysis. Creates a unique steric environment that can influence substrate selectivity. nih.gov |

Coordination Chemistry with Transition Metals

Homogeneous Catalysis Mediated by this compound Complexes

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid solution. numberanalytics.comsavemyexams.com This mode of catalysis offers high activity and selectivity under mild reaction conditions because the active sites are readily accessible to the substrate molecules. researchgate.net Transition metal complexes are frequently used as homogeneous catalysts. researchgate.net

Complexes of this compound are well-suited for homogeneous catalysis due to the solubilizing effect of the dodecyl chain. While specific reports on its use in major catalytic reactions are limited, its application as an "odorless" substitute for volatile thiols in reactions like O-demethylation demonstrates its utility in solution-phase synthesis. google.com For instance, the demethylation of venlafaxine (B1195380) to desvenlafaxine (B1082) can be performed using such long-chain thiols. google.com In some palladium-catalyzed reactions, the process can proceed with only the palladium source, suggesting that reagents like thiols, if present, could be acting as ligands. researchgate.net The ability of this compound to form soluble, stable complexes with metals like palladium suggests its potential as a ligand in various homogeneously catalyzed reactions, such as cross-coupling, hydrogenation, and hydroformylation. numberanalytics.comlibretexts.org

Heterogeneous Catalysis and Supported Thiol-Functionalized Catalysts

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. nih.gov A primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, aligning with the principles of green and sustainable chemistry. frontiersin.org

This compound can be employed in creating heterogeneous catalysts by anchoring it to a solid support. The thiol group provides an excellent anchor point for immobilizing catalytically active metal nanoparticles or single metal atoms. The general strategy involves first functionalizing the surface of a support material (e.g., silica, alumina, polymers, or carbon materials like graphene) with this compound and then introducing the metal precursor, which coordinates to the tethered thiol ligands.

This approach combines the advantages of both homogeneous and heterogeneous catalysis:

High Activity : The local environment around the metal center can mimic that of a soluble complex.

Stability : The support can prevent the aggregation and deactivation of metal nanoparticles. physchem.cz

Recyclability : The solid catalyst can be easily recovered by filtration or centrifugation. mdpi.com

The long dodecyl chain can further modify the surface properties of the support, creating a hydrophobic environment that may be advantageous for reactions involving nonpolar substrates. Research on gold nanoparticles stabilized by N-heterocyclic carbene ligands on graphene has shown that ligands with affinity for both the metal and the support enhance the stability and recyclability of the catalyst. csic.es A similar principle would apply to supported this compound systems.

Mechanistic Investigations of this compound-Involved Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. rsc.org A catalytic cycle is a stepwise representation of the chemical transformations involving the catalyst and reactants. researchgate.net While specific mechanistic studies for this compound are not widely reported, a plausible catalytic cycle can be proposed based on well-established mechanisms for similar systems, such as palladium-catalyzed cross-coupling reactions. nih.gov

Consider a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide (Ar-X) and an organoboron reagent (Ar'-B(OR)₂), where this compound (L) acts as a ligand. The catalytic cycle would likely involve the following key steps:

Oxidative Addition : The active Pd(0)L₂ catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)(X)L₂]. nih.gov

Transmetalation : The Pd(II) complex reacts with the organoboron reagent in the presence of a base. The aryl group (Ar') from the boron reagent replaces the halide (X) on the palladium center, forming a new Pd(II) intermediate, [Ar-Pd(II)(Ar')L₂].

Reductive Elimination : This is the final bond-forming step. The two organic groups (Ar and Ar') are eliminated from the palladium center to form the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0)L₂ catalyst, which can then enter another catalytic cycle. nih.gov

Throughout this cycle, the this compound ligands would remain coordinated to the palladium center, stabilizing the different oxidation states (Pd(0) and Pd(II)) and influencing the rate and efficiency of each elementary step.

The table below outlines the proposed steps in this hypothetical catalytic cycle.

| Step | Transformation | Role of this compound Ligand (L) |

| 1. Oxidative Addition | Pd(0)L₂ + Ar-X → [Ar-Pd(II)(X)L₂] | Stabilizes the initial Pd(0) complex and the resulting Pd(II) species. Electronic properties influence the rate of C-X bond cleavage. |

| 2. Transmetalation | [Ar-Pd(II)(X)L₂] + Ar'B(OR)₂ → [Ar-Pd(II)(Ar')L₂] + XB(OR)₂ | Maintains the integrity and solubility of the palladium complex. Steric bulk can affect the ease of ligand exchange. |

| 3. Reductive Elimination | [Ar-Pd(II)(Ar')L₂] → Ar-Ar' + Pd(0)L₂ | Facilitates the final C-C bond formation. The regenerated Pd(0)L₂ is ready for the next cycle. nih.gov |

This generalized cycle illustrates the fundamental role that a ligand like this compound would play in mediating a complex catalytic transformation. Detailed experimental and computational studies would be necessary to fully elucidate the specific energetics and intermediates for this system. rsc.orgnih.gov

Advanced Characterization and Analytical Methodologies in Research on 4 Dodecylbenzenethiol

Spectroscopic Techniques for Structural and Interfacial Analysis

Spectroscopy is fundamental to understanding the chemical nature of 4-Dodecylbenzenethiol, from its bulk properties to its behavior when anchored to a surface.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5 to 10 nanometers of a material. thermofisher.comcarleton.edu In the study of this compound, XPS is invaluable for confirming the formation of self-assembled monolayers (SAMs) on substrates like gold and for assessing their quality. thermofisher.com

When this compound forms a SAM on a gold surface, the thiol group (-SH) creates a covalent bond with the gold, resulting in a gold-thiolate (-S-Au) species. nih.gov XPS analysis can verify this bond formation by detecting the characteristic binding energy of the sulfur electrons. The S 2p photoelectron peak for a sulfur atom bound to gold typically appears at a binding energy of approximately 162 eV. nih.govnih.gov This is distinct from unbound thiol sulfur (~164 eV) or oxidized sulfur species like sulfonates (~168 eV), allowing for a clear assessment of the chemical state and purity of the monolayer. nih.gov

Furthermore, XPS provides quantitative data on the elemental composition of the surface. carleton.edu High-resolution scans of the C 1s region can distinguish between the carbon atoms of the aromatic ring and the aliphatic dodecyl chain. The C 1s peak for C-C and C-H bonds in the alkyl chain is typically observed around 285.0 eV. nih.gov Analysis of the Au 4f signal from the substrate, which is attenuated by the organic overlayer, can be used in angle-resolved XPS (ARXPS) to calculate the thickness of the monolayer. thermofisher.comunica.it For instance, studies on similar molecules like dodecanethiol on gold have determined layer thicknesses of approximately 1.6 nm, which can be used to infer the tilt angle of the molecules relative to the surface normal. thermofisher.com

Table 1: Typical X-ray Photoelectron Spectroscopy (XPS) Binding Energies for Characterizing this compound SAMs on Gold

| Core Level | Chemical Species | Typical Binding Energy (eV) | Information Obtained |

|---|---|---|---|

| S 2p | Gold-Thiolate (R-S-Au) | ~162.0 | Confirmation of covalent bond to gold substrate. nih.govnih.gov |

| S 2p | Unbound Thiol/Disulfide | ~164.0 | Indicates presence of physisorbed molecules or multilayers. nih.gov |

| S 2p | Oxidized Sulfur (e.g., Sulfonate) | ~168.0 | Detection of sample degradation or oxidation. nih.gov |

| C 1s | Alkyl (C-C, C-H) & Aromatic | ~285.0 | Confirms presence of the hydrocarbon backbone and phenyl ring. nih.gov |

| Au 4f | Gold Substrate | ~84.0 (Au 4f₇/₂) | Signal attenuation used to calculate monolayer thickness. unica.it |

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule by probing its characteristic vibrational modes. researchgate.netspectroscopyonline.commt.com These methods are essential for confirming the structure of this compound and analyzing the order and orientation of molecules within a self-assembled monolayer.

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of specific functional groups. researchgate.net For this compound, key vibrational bands include the aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (symmetric and asymmetric modes between ~2850 and 2960 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). nist.gov The disappearance of the S-H stretching band, typically found around 2550-2600 cm⁻¹, is a strong indicator of thiolate bond formation when the molecule is adsorbed onto a gold surface.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. nih.gov Aromatic ring vibrations, particularly the ring breathing modes, often produce strong Raman signals. mt.com S-H and C-S stretching vibrations are also readily detectable. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful variant for studying monolayers, as the signal from the molecules can be amplified by many orders of magnitude when they are adsorbed on a nanostructured metallic surface, such as gold or silver. nih.gov This enhancement allows for the detection and characterization of even a single layer of molecules. nih.gov

Table 2: Key Vibrational Frequencies for this compound Characterization

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric C-H Stretch | -CH₂- | ~2920 | FTIR/Raman |

| Symmetric C-H Stretch | -CH₂- | ~2850 | FTIR/Raman |

| Aromatic C-H Stretch | Benzene (B151609) Ring | ~3030 | FTIR/Raman |

| Aromatic C=C Stretch | Benzene Ring | ~1595, ~1490 | FTIR/Raman |

| S-H Stretch | Thiol | ~2550 - 2600 | FTIR/Raman (absent in SAMs on gold) |

| C-S Stretch | Thiophenol | ~600 - 700 | Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in both solution and solid states. uobasrah.edu.iqnih.gov It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. ubbcluj.ro

For this compound, ¹H NMR provides a distinct map of the different types of protons. The aromatic protons on the benzene ring typically appear as doublets in the downfield region of the spectrum, approximately between 7.0 and 7.5 ppm. The long aliphatic dodecyl chain gives rise to a series of signals in the upfield region; the terminal methyl (-CH₃) group appears as a triplet around 0.9 ppm, while the methylene (B1212753) (-CH₂) groups form a complex series of multiplets between approximately 1.2 and 2.6 ppm. The proton of the thiol group (-SH) typically appears as a singlet, though its chemical shift can be variable and it may exchange with deuterated solvents.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons (typically ~120-140 ppm) and the carbons of the dodecyl chain (~14-35 ppm). pdx.edu Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule. nih.govnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic Protons | -C₆H₄- | 7.0 - 7.5 (m) | 125 - 138 |

| Thiol Proton | -SH | ~3.4 (s, variable) | N/A |

| Benzylic Protons | Ar-CH₂- | ~2.6 (t) | ~35 |

| Alkyl Protons | -(CH₂)₁₀- | 1.2 - 1.6 (m) | 22 - 32 |

| Terminal Methyl Protons | -CH₃ | ~0.9 (t) | ~14 |

Predicted values based on standard chemical shift ranges. pdx.edu 's' denotes singlet, 't' triplet, and 'm' multiplet.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. researchgate.net This technique is particularly useful for studying compounds containing chromophores, which are functional groups that absorb light. matanginicollege.ac.in

The primary chromophore in this compound is the benzene ring. Benzene and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions of the delocalized electrons in the aromatic system. nist.gov For substituted benzenes, these absorption bands are typically observed in the range of 220-300 nm. nist.gov The presence of the alkyl and thiol substituents on the benzene ring acts to slightly modify the energy levels of the π orbitals, typically causing a small bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. uomustansiriyah.edu.iq The intensity of the absorption is related to the concentration of the compound in solution, following the Beer-Lambert law, making UV-Vis a useful tool for quantitative analysis. ubbcluj.ro

Table 4: Expected Electronic Transitions and UV Absorption for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Region |

|---|---|---|---|

| π → π | Benzene Ring | ~255 - 270 | Ultraviolet (UV) |

| n → σ | C-S Bond | <220 | Far-UV |

Expected λₘₐₓ based on data for similar substituted benzenes. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization

Microscopic and Imaging Techniques for Morphological and Nanoscale Characterization

Microscopy techniques are employed to visualize the physical form and structure of materials incorporating this compound, from the topography of surface films to the structure of functionalized nanoparticles.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging materials at the micro- and nanoscale. pressbooks.pubnanocomposix.com

TEM, in contrast, passes a beam of electrons through an ultrathin specimen to form an image, offering significantly higher resolution capable of visualizing atomic-scale details. nanocomposix.comnih.gov TEM is the preferred method for directly measuring the size, shape, and size distribution of nanoparticles. nanocomposix.commdpi.com When nanoparticles (e.g., gold or quantum dots) are functionalized with a ligand like this compound, TEM can be used to characterize the inorganic core. While directly imaging the thin organic monolayer is challenging, its presence can sometimes be inferred by a low-contrast halo around the nanoparticle core or by observing the spacing between assembled nanoparticles. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Force Interactions

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique used for characterizing surfaces at the nanoscale. worldoftest.comscispace.com It provides topographical images of a surface and can also measure the mechanical properties and interaction forces between the probe tip and the sample. chromforum.org For this compound, AFM is instrumental in visualizing the structure and integrity of self-assembled monolayers on substrates like gold.

In a typical AFM setup, a sharp tip at the end of a flexible cantilever scans the sample surface. chromforum.org The forces between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect. researchgate.net This deflection is monitored by a laser beam reflected off the cantilever onto a photodiode, generating a three-dimensional topographical map of the surface. scispace.comchromforum.org

Research on long-chain alkanethiols, which are structurally similar to the alkyl chain of this compound, demonstrates the utility of AFM in this context. For instance, AFM has been used to visualize the formation of SAMs on Au(111) surfaces, revealing features such as etch pits and the packing arrangement of the molecules. uwo.camdpi.com Studies on dodecanethiol (DDT) SAMs on gold have shown that the surface topography can be imaged with high resolution, revealing both ordered domains and defects. nih.govuba.ar The roughness of the underlying gold substrate is a crucial factor that influences the lateral variation in the conductivity of the monolayer. nih.gov

Table 1: Illustrative AFM Parameters for Characterizing Thiol SAMs

| Parameter | Description | Typical Information Obtained |

| Imaging Mode | Tapping Mode or Contact Mode is used to scan the surface. Tapping mode is generally preferred for soft samples like SAMs to minimize damage. scispace.com | High-resolution topographic images showing monolayer structure, domains, and defects. |

| Scan Size | Varies from nanometers to micrometers, depending on the feature of interest. | Provides overview of monolayer uniformity and detailed views of molecular packing. |

| Force Spectroscopy | Measures force as a function of distance between the tip and the sample. nih.gov | Quantifies adhesion forces, elasticity (Young's Modulus), and layer thickness. chromforum.orgnih.gov |

| Cantilever Spring Constant | A measure of the stiffness of the cantilever, chosen based on the sample properties. nist.gov | Affects the sensitivity of force measurements. |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound. shimadzu.cometamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovatechlabs.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. buffalostate.edu In the context of this compound, GC-MS is primarily used for purity assessment and the identification of volatile byproducts from its synthesis. shimadzu.com

The process begins with the injection of the sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. innovatechlabs.com The separation is based on the differential partitioning of the sample components between the mobile gas phase and the stationary phase coated on the column wall. lidsen.com Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. innovatechlabs.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with spectral libraries. lidsen.com

For this compound, a GC-MS analysis would typically show a major peak corresponding to the compound itself, with the retention time being characteristic of its volatility and interaction with the chosen GC column. The purity can be estimated from the relative area of this peak compared to other peaks in the chromatogram. buffalostate.edu Any volatile impurities, such as unreacted starting materials or byproducts from the synthesis process, would appear as separate peaks, which can be identified through their mass spectra.

Table 2: Hypothetical GC-MS Parameters for this compound Purity Analysis

| Parameter | Example Condition | Purpose |

| GC Column | HP-5MS (or similar non-polar column) | To separate compounds based on boiling point and polarity. |

| Injector Temperature | 280-300 °C | To ensure complete vaporization of the sample. beilstein-journals.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | To transport the sample through the column. |

| Oven Temperature Program | e.g., Start at 100 °C, ramp to 300 °C at 10 °C/min | To achieve optimal separation of components with different boiling points. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | To generate reproducible fragmentation patterns for identification. beilstein-journals.org |

| MS Scan Range | m/z 40-500 | To detect the molecular ion and characteristic fragments of this compound and potential impurities. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of non-volatile or thermally unstable compounds. researchgate.netgoogle.com It is employed in the analysis of this compound to identify non-volatile impurities, analyze reaction mixtures during synthesis, and separate isomers. nist.govustc.edu.cn

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. nist.gov The separation is based on the differential interactions of the analytes with the stationary and mobile phases. researchgate.net Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for compounds like this compound. google.com

For the analysis of a this compound synthesis reaction mixture, HPLC can be used to monitor the consumption of reactants and the formation of the product and non-volatile byproducts over time. ustc.edu.cnsielc.com This is crucial for optimizing reaction conditions. Furthermore, HPLC can be employed to separate positional isomers of this compound, which may be difficult to distinguish by other methods. elementlabsolutions.com The choice of stationary phase, mobile phase composition, and detector (e.g., UV-Vis) are critical for achieving the desired separation. nih.gov

Table 3: Illustrative HPLC Conditions for Analysis of a this compound Reaction Mixture

| Parameter | Example Condition | Purpose |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | To separate components based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | To ensure efficient separation and reasonable analysis time. |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) | To detect aromatic compounds like this compound and related species. |

| Injection Volume | 10-20 µL | A small, precise volume to avoid column overloading. |

Electrochemical Techniques for Surface-Bound this compound Systems

Electrochemical techniques are indispensable for characterizing the properties of this compound when it is part of a self-assembled monolayer on a conductive surface, typically a gold electrode. researchgate.net These methods provide insights into the integrity, packing density, and electron transfer-blocking properties of the SAM. researchgate.networktribe.com

Cyclic Voltammetry (CV) is a widely used electrochemical method to study SAMs. researchgate.net In a CV experiment, the potential of the electrode is swept linearly in a triangular waveform, and the resulting current is measured. When a SAM is formed on the electrode, it typically blocks the access of redox-active species in the electrolyte solution (like the [Fe(CN)6]3-/4- couple) to the electrode surface. labmanager.com A well-formed, densely packed this compound monolayer will significantly suppress the redox peaks that are observed at a bare gold electrode, indicating a low number of defects or pinholes. labmanager.com

Reductive desorption is another key electrochemical technique used to characterize thiol SAMs. uba.ar By applying a sufficiently negative potential, the gold-sulfur bond can be broken, leading to the desorption of the thiolate molecules from the surface. This process results in a characteristic peak in the voltammogram, the charge of which can be used to calculate the surface coverage of the thiol. parksystems.com Studies on dodecanethiol have shown a sharp desorption peak, with the peak potential providing information about the stability of the monolayer. uba.ar A more negative desorption potential generally indicates a more stable and well-ordered monolayer. uwo.caparksystems.com

Table 4: Electrochemical Parameters for Characterizing Thiol SAMs on Gold

| Technique | Parameter Measured | Information Derived | Typical Values for Long-Chain Thiol SAMs |

| Cyclic Voltammetry (CV) | Peak current suppression of a redox probe | Monolayer integrity and defect density. | >99% blocking efficiency. labmanager.com |

| Reductive Desorption | Desorption potential (Ep) | Thermodynamic stability of the SAM. | -0.9 to -1.2 V (vs. Ag/AgCl) in alkaline solution. uba.ar |

| Reductive Desorption | Integrated charge (Q) under the desorption peak | Surface coverage (Γ) of the thiol molecules. | ~7-8 x 10-10 mol/cm2 for a full monolayer. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct) | Resistance to electron transfer across the monolayer. | Can be in the MΩ·cm2 range for well-packed SAMs. |

Thermal Analysis Methods for Material Stability Studies

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. universallab.org For this compound, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for determining its thermal stability and decomposition characteristics. worldoftest.comwikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. universallab.org A TGA curve plots mass loss versus temperature. For this compound, TGA can determine the temperature at which it begins to decompose. researchgate.net The onset temperature of mass loss is a key indicator of its thermal stability. The analysis is typically performed under an inert atmosphere (like nitrogen) to study decomposition, or in an oxidative atmosphere (like air) to study oxidative stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. universallab.org DSC can detect phase transitions such as melting, crystallization, and glass transitions. worldoftest.com For this compound, a DSC analysis would show an endothermic peak at its melting point. The presence of impurities can often be detected as a broadening of the melting peak or a depression of the melting point. worldoftest.com Together, TGA and DSC provide a comprehensive picture of the thermal behavior of this compound, which is crucial for applications where it might be exposed to elevated temperatures.

Table 5: Thermal Analysis Data for a Generic Long-Chain Alkyl-Aryl Thiol

| Analysis Method | Parameter | Description |

| TGA | Onset of Decomposition (Td) | The temperature at which significant mass loss begins. |

| TGA | Residual Mass | The percentage of mass remaining at the end of the analysis. |

| DSC | Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. |

| DSC | Enthalpy of Fusion (ΔHf) | The heat absorbed during the melting process. |

Theoretical and Computational Chemistry Studies of 4 Dodecylbenzenethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. nih.gov These calculations solve the electronic structure problem, which is often the first step for more complex computations, such as determining molecular geometries, reaction rates, and thermodynamic properties. aps.org For 4-Dodecylbenzenethiol, these methods can elucidate the electron distribution, orbital energies, and reactivity, which are governed by its aromatic ring, alkyl chain, and sulfur-containing thiol group. A variety of quantum chemical methods can be employed to investigate chemical reactions, including calculating energy barriers and reaction rates. warwick.ac.uk The development of practical workflows for these calculations allows for their application to industrially relevant systems. arxiv.org

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for studying the properties of large molecular systems and their interactions. nih.govmdpi.com DFT is applied to calculate a range of molecular-level descriptors, such as molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), distributions of atomic charges, and local electron densities, which help in identifying reactive sites. mdpi.com

For this compound, DFT is instrumental in modeling its interactions with surfaces, a key aspect of its application in forming self-assembled monolayers (SAMs). The theory can reliably model both covalent and non-covalent interactions, which is crucial for understanding the adsorption process on substrates like gold or other metals. aps.orgtcpunilu.com The interplay of covalent hybridization, van der Waals (vdW) forces, and Pauli repulsion determines the final structure and stability of the molecule on a surface. aps.orgtcpunilu.com Different functionals within DFT, such as B3LYP or PBE0, are employed depending on the specific properties being investigated, from reaction mechanisms to molecular spectroscopy. mdpi.com Advanced functionals are continually developed to better account for phenomena like long-range van der Waals interactions, which are critical for accurately describing molecular adsorption. mdpi.comaps.org

| Calculated Property | Description | Relevance to this compound |

|---|---|---|

| Adsorption Energy | The energy released when a molecule binds to a surface. | Determines the stability and strength of the bond between the thiol group and a metal surface (e.g., Au). |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's electronic excitability and chemical reactivity. |

| Atomic Charges | Distribution of electron density among the atoms in the molecule. | Reveals the polarity of bonds (e.g., the S-H bond) and sites susceptible to electrostatic interactions. |

| Bond Dissociation Energy | The energy required to break a specific chemical bond. | Predicts the energy needed to cleave the S-H bond during the formation of a thiolate on a surface. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. nih.gov These methods, such as Møller–Plesset perturbation theory and coupled-cluster theory, are known for their high accuracy, though they are typically more computationally demanding than DFT. nih.gov They are often considered the "gold standard" in computational chemistry and are used to obtain highly accurate predictions for fundamental properties. mpie.de

In the study of this compound, ab initio methods can be used to generate benchmark data for properties like bond energies, molecular geometry, and electronic transition energies. This high-accuracy data can then be used to validate and calibrate more computationally efficient methods like DFT. While modeling entire systems like a full SAM with ab initio methods may be computationally prohibitive, they are invaluable for providing precise calculations on the isolated molecule or its interaction with a small cluster of surface atoms, ensuring the underlying physics is described correctly. mpie.de The development of new methods and algorithms continues to push the boundaries of what is possible with ab initio calculations. predictioncenter.orgd-nb.info

Density Functional Theory (DFT) for Molecular and Surface Interactions

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular conformations and dynamic processes that are inaccessible to static quantum chemical calculations. researchgate.netnih.gov These simulations bridge the gap between the atomic scale and the macroscopic properties of materials, making them essential for understanding complex systems like those involving this compound. nih.govfrontiersin.org The development of specialized hardware, such as the Anton supercomputer, allows for simulations on timescales relevant to many biological and chemical processes. deshawresearch.com

The amphiphilic nature of this compound, with its thiol headgroup and long hydrocarbon tail, makes it an ideal candidate for forming self-assembled monolayers (SAMs). MD simulations are a powerful tool for investigating the mechanisms behind this self-assembly. frontiersin.orgillinois.edu Starting from a random distribution of molecules near a surface, MD can track their trajectories as they adsorb, organize, and form a densely packed, ordered layer.

These simulations can reveal critical details of the assembly process, such as the role of solvent, the kinetics of monolayer formation, and the influence of intermolecular van der Waals interactions between the dodecyl chains in driving the ordering. nih.gov By observing the self-assembly process in silico, researchers can understand how factors like temperature, surface type, and molecular concentration affect the final structure and quality of the SAM. nih.govarxiv.org

Once a SAM of this compound is formed, MD simulations can be used to probe its structural and dynamic properties in detail. aps.org All-atom MD simulations provide insights into the conformational behavior of the molecules within the assembled layer. frontiersin.org This includes the tilt angle of the molecules with respect to the surface normal, the rotational orientation of the benzene (B151609) ring, and the conformational order of the flexible dodecyl chains (e.g., the prevalence of gauche defects). These structural parameters are crucial as they dictate the physical and chemical properties of the SAM surface. The simulations can also capture the vibrational and librational motions of the molecules, providing a complete picture of the dynamics within the monolayer. researchgate.net

| Conformational Parameter | Description | Information Gained from MD Simulations |

|---|---|---|

| Tilt Angle | The average angle between the long axis of the molecule and the surface normal. | Indicates the packing density and overall orientation of the monolayer. |

| Order Parameter (SCD) | A measure of the alignment of the C-H bonds in the alkyl chain along the chain axis. | Quantifies the degree of conformational order (all-trans vs. gauche defects) in the dodecyl chains. |

| Surface Coverage | The number of molecules adsorbed per unit area of the surface. | Determines the density of the self-assembled monolayer. |

| Radial Distribution Function | Describes how the density of surrounding molecules varies as a function of distance from a reference molecule. | Reveals the short- and long-range lateral ordering of molecules within the monolayer. |

Simulation of Self-Assembly Processes

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. aps.org This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. mit.edu The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the rate of the reaction. warwick.ac.uk